molecular formula C8H12N2O2 B2401662 3-(1,4-Dimethylpyrazol-3-yl)propanoic acid CAS No. 1367987-84-5

3-(1,4-Dimethylpyrazol-3-yl)propanoic acid

Cat. No.: B2401662
CAS No.: 1367987-84-5
M. Wt: 168.196
InChI Key: XAXZXTPYTMWPNN-UHFFFAOYSA-N
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Description

3-(1,4-Dimethylpyrazol-3-yl)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a propanoic acid group attached to a 1,4-dimethylpyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dimethylpyrazol-3-yl)propanoic acid typically involves the reaction of 1,4-dimethylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 1,4-dimethylpyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dimethylpyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,4-Dimethylpyrazol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,4-Dimethylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(1,4-dimethylpyrazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-5-10(2)9-7(6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXZXTPYTMWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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